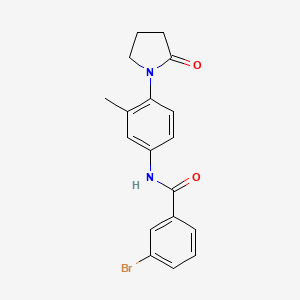

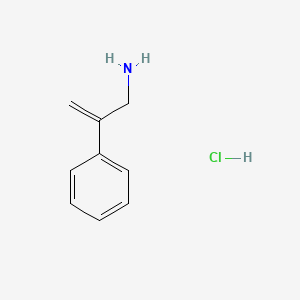

![molecular formula C17H20FN5 B2882634 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890880-70-3](/img/structure/B2882634.png)

1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods . One method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, with the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The compound contains a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group at the 1-position and a dipropylamine group attached to the nitrogen atom .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been found to exhibit a range of chemical reactions. For instance, they have been used in the synthesis of antitubercular agents . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases . For instance, Sigma-Aldrich provides information such as the linear formula (C11H8FN5), MDL number (MFCD08446364), and PubChem Substance ID (329816002) .Scientific Research Applications

Hybrid Catalysts in Synthesis

1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been investigated for their use in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their broad synthetic utility and bioavailability. Research highlights the application of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for developing substituted pyranopyrimidine derivatives, demonstrating the compound's relevance in creating lead molecules through versatile synthetic pathways (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The compound's derivatives are explored for their applications in optoelectronic materials. Functionalized quinazolines and pyrimidines, including structures related to 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been found to contribute significantly to the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and sensors. These materials are notable for their electroluminescent properties and potential in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, underscoring the chemical's versatility and importance in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Drug Development and Medicinal Chemistry

In the realm of drug development, the pyrazolopyrimidine scaffold, closely related to 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is identified as a privileged heterocycle in medicinal chemistry. Its use as a building block for developing drug-like candidates has revealed a broad range of medicinal properties, including anticancer, anti-inflammatory, and central nervous system (CNS) agents. The structure-activity relationship (SAR) studies emphasize the potential of this scaffold in developing novel therapeutic agents, highlighting the compound's significance in medicinal chemistry and drug discovery processes (Cherukupalli et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of the growth of tumor cells .

Biochemical Pathways

The compound’s action affects the mTOR signaling pathway , which is involved in cell growth and development . The inhibition of CDK2 can lead to the suppression of this pathway, thereby inhibiting the proliferation of cancer cells .

Result of Action

The result of the compound’s action is the significant inhibition of the growth of tumor cells . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Future Directions

While specific future directions for “1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not explicitly mentioned in the search results, research into pyrazolo[3,4-d]pyrimidines is ongoing. These compounds are being explored for their potential in developing new anti-TB compounds , and their structure-activity relationships are being studied to optimize their pharmacological effects .

properties

IUPAC Name |

1-(4-fluorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5/c1-3-9-22(10-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-13(18)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXRITCHTAUBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)